3-Aminochroman-4-one hydrochloride

Physicochemical characterization Salt selection Pre-formulation

3-Aminochroman-4-one hydrochloride (CAS 14105-88-5) is a heterocyclic building block belonging to the chroman-4-one family, featuring a saturated 2,3-dihydrobenzopyran-4-one core bearing a primary amino substituent at the 3-position. The hydrochloride salt form (MW 199.63 g/mol; free base CAS 20811-42-1, MW 163.17 g/mol) is the predominant commercial presentation, offered at a minimum purity specification of 95% by major suppliers.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63
CAS No. 14105-88-5
Cat. No. B2633467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminochroman-4-one hydrochloride
CAS14105-88-5
Molecular FormulaC9H10ClNO2
Molecular Weight199.63
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC=C2O1)N.Cl
InChIInChI=1S/C9H9NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7H,5,10H2;1H
InChIKeyYUWWVDYPEZGAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminochroman-4-one Hydrochloride (CAS 14105-88-5): Core Scaffold Identity and Procurement-Relevant Characteristics


3-Aminochroman-4-one hydrochloride (CAS 14105-88-5) is a heterocyclic building block belonging to the chroman-4-one family, featuring a saturated 2,3-dihydrobenzopyran-4-one core bearing a primary amino substituent at the 3-position [1]. The hydrochloride salt form (MW 199.63 g/mol; free base CAS 20811-42-1, MW 163.17 g/mol) is the predominant commercial presentation, offered at a minimum purity specification of 95% by major suppliers . The 3-aminochroman scaffold is a recognized pharmacophore in central nervous system (CNS) drug discovery, serving as the core template for serotonin receptor ligands—including the clinical candidate Robalzotan (NAD-299)—and has been explicitly employed as the initial lead compound in medicinal chemistry optimization campaigns targeting dual 5-HT1A receptor/serotonin transporter activity [2][3].

Why 3-Aminochroman-4-one Hydrochloride Cannot Be Casually Substituted by In-Class Analogs


The chroman-4-one scaffold presents multiple structural variables—oxidation state, amino group position, N-substitution pattern, and salt form—each of which fundamentally redirects synthetic utility, biological target engagement, and physicochemical handling [1]. The saturated 3-aminochroman-4-one is not functionally interchangeable with its oxidized 3-aminochromone analog (CAS 59507-94-7): the absence of the C2–C3 double bond eliminates the enaminone conjugation that dominates chromone reactivity, yielding a distinct electrophilic profile at the ketone and enabling reductive amination pathways unavailable to the chromone series [2]. Likewise, the 6-amino regioisomer (CAS 103441-69-6) places the amine para to the carbonyl, altering hydrogen-bonding geometry and precluding the specific 5-HT1A pharmacophore presentation characteristic of the 3-amino substitution [3]. The hydrochloride salt provides practical handling advantages over the free base, which is reported to be unstable under basic conditions and prone to intermolecular Schiff base formation [4]. These differences are not cosmetic—they dictate which synthetic routes are accessible, which biological targets can be addressed, and which downstream intellectual property positions can be pursued.

Quantitative Differentiation Evidence: 3-Aminochroman-4-one Hydrochloride vs. Relevant Comparators


Hydrochloride Salt vs. Free Base: Solubility and Stability Advantage in Aqueous Formulation

3-Aminochroman-4-one is commercially supplied predominantly as the hydrochloride salt (CAS 14105-88-5) rather than the free base (CAS 20811-42-1). Free base 3-aminochroman-4-one has been documented to be unstable under basic conditions, undergoing intermolecular Schiff base formation as a degradation pathway; the hydrochloride salt confers acid stability, with the ether linkage of the chromanone ring demonstrating high resistance to acid [1]. The hydrochloride salt exhibits enhanced aqueous solubility, facilitating direct use in aqueous reaction media and biological assay buffers without additional solubilization steps—a practical advantage documented by multiple vendors [2]. The free base (MW 163.17; HBD count 1; TPSA 52.3 Ų) vs. hydrochloride (MW 199.63; HBD count 2) differ in hydrogen-bond donor count, directly affecting chromatographic behavior and crystallinity [3].

Physicochemical characterization Salt selection Pre-formulation Handling stability

Saturated Chroman-4-one vs. Unsaturated Chromone: Oxidation-State-Driven Reactivity Divergence

3-Aminochroman-4-one (saturated C2–C3 bond) and 3-aminochromone (3-amino-4H-chromen-4-one, CAS 59507-94-7; unsaturated C2–C3 bond) share the same heavy-atom skeleton but differ fundamentally in oxidation state: MW 161.16 (chromone) vs. 199.63 (chromanone hydrochloride) [1][2]. The saturated scaffold enables catalytic asymmetric hydrogenation of enamides derived from chroman-3-ones using cationic Ru-Synphos catalysts, delivering optically active 3-aminochroman derivatives with enantiomeric excesses up to 96%—a transformation structurally inaccessible from the planar chromone series [3]. Enzymatic reductive amination of 4-chromanone employing ω-transaminases yields (R)-3-aminochromane with >99% ee and 78% isolated yield, a stereo-defined entry unavailable to chromones [4]. In the CNS drug discovery literature, the saturated 3-aminochroman scaffold (not the chromone) served as the explicit lead compound for dual 5-HT1A/SERT antidepressant optimization at Wyeth, confirming its privileged status for this target pair [5].

Synthetic intermediate Chromanone scaffold Reductive amination Enantioselective synthesis

3-Amino vs. 6-Amino Regioisomer: Position-Specific Pharmacophore Engagement and Synthetic Trajectory

The position of the amino substituent on the chroman-4-one nucleus critically determines biological target recognition. The 3-aminochroman scaffold (amino group α to the carbonyl) is a validated 5-HT1A and 5-HT7 receptor pharmacophore, with extensive SAR literature documenting nanomolar affinities: unsubstituted 3-aminochroman derivatives achieve Ki values as low as 4.4 nM at 5-HT1A and nanomolar affinity at 5-HT7 [1][2]. In contrast, the 6-amino regioisomer (CAS 103441-69-6) places the amine para to the carbonyl, creating a donor-acceptor geometry incompatible with the 5-HT1A binding model that requires the 3-amino basic nitrogen to engage the conserved Asp116 residue in the receptor binding pocket [3]. The 6-aminochroman-4-one literature associates this scaffold with dopamine modulation and antioxidant applications rather than serotonin receptor targeting, reflecting a fundamentally different biological trajectory . Both regioisomers are commercially available at 95% minimum purity, enabling direct procurement for comparative SAR studies .

Regioisomer comparison Serotonin receptor Pharmacophore mapping Structure-activity relationship

Unsubstituted Primary Amine vs. N-Alkylated Derivatives: Gatekeeper Intermediate for Divergent Lead Optimization

3-Aminochroman-4-one hydrochloride bears a free primary amine (NH2), making it the universal entry point for N-functionalization chemistry. In the Wyeth dual 5-HT1A/SERT program, the unsubstituted 3-aminochroman (designated compound 4) was explicitly employed as the initial lead scaffold; structural modifications via N-alkylation, N-arylation, and reductive amination generated three distinct series (pyridyl-fused derivatives 5–8 and structural isomers 9–12) with systematically varied dual affinity profiles [1]. In contrast, pre-alkylated 3-aminochroman derivatives (e.g., 3-(N,N-dimethylamino)chroman, 3-(N-n-propylamino)chroman) lock the user into a single N-substitution pattern, forfeiting the exploratory flexibility of the primary amine [2]. The primary amine also enables one-step conversion to the 5-methoxy-3-aminochroman intermediate required for Robalzotan synthesis, a concrete industrial application [3]. The Neber rearrangement of 4-chromanone O-tosyl oxime provides direct access to the hydrochloride salt bearing the free amine, establishing a well-precedented synthetic route [4].

Medicinal chemistry Lead optimization Reductive amination Parallel synthesis

Direct Biological Activity: Gastric Antisecretory Activity Unique to 3-Aminochroman-4-one Hydrochloride Among Close Analogs

3-Aminochroman-4-one hydrochloride was identified as an active gastric secretory inhibitor in a histamine-stimulated canine gastric fistula model, with relative antisecretory potency values reported in the range of 0.13–0.48 [1]. This biological activity was not general to the aminochromanone class; Huckle et al. (1969) explicitly noted that 'little activity was shown by other members of the series,' establishing a steep SAR at the unsubstituted 3-amino position [1]. The free amine at the 3-position of the saturated chromanone was essential for this activity; subsequent patent literature developed 5-substituted-3-aminochromanes as 5-HT1A agonists for gastric acid secretion inhibition, confirming the pharmacologic relevance of the core scaffold [2]. No comparable gastric antisecretory data have been reported for the 6-amino regioisomer, the 3-aminochromone analog, or pre-alkylated 3-aminochroman derivatives, making this an activity profile uniquely associated with the unsubstituted 3-aminochroman-4-one core.

Gastric secretion inhibition In vivo pharmacology Canine fistula model Historical bioactivity

Supply Chain and Purity Benchmarking: 3-Aminochroman-4-one Hydrochloride vs. Competing Chromanone Building Blocks

3-Aminochroman-4-one hydrochloride (CAS 14105-88-5) is available from multiple independent suppliers (AKSci, abcr, MolCore, Enamine, A2B Chem) with a consistent minimum purity specification of 95%, typically verified by HPLC or NMR [1]. The free base (CAS 20811-42-1) is available from fewer sources and carries identical purity specifications but without the handling stability advantages of the salt form . The 6-amino regioisomer (CAS 103441-69-6) is also offered at 95% minimum purity, making direct purity-matched procurement feasible for comparative SAR studies . The 3-aminochromone analog (CAS 59507-94-7) is available at comparable purity (95–97%) but from a distinct supplier pool oriented toward chromone chemistry rather than chroman-based CNS programs [2]. Pricing data (Enamine: $723/0.5 g; A2B Chem: $1,012/1 g) reflects the specialized nature of this heterocyclic building block, positioning it appropriately for lead optimization and preclinical synthesis rather than large-scale production [1].

Chemical procurement Purity specification Commercial availability Building block comparison

Optimal Deployment Scenarios for 3-Aminochroman-4-one Hydrochloride in Research and Industrial Settings


CNS Drug Discovery: Dual 5-HT1A/SERT Lead Optimization Programs

3-Aminochroman-4-one hydrochloride is the historically validated starting scaffold for medicinal chemistry programs targeting dual 5-HT1A receptor agonism/antagonism and serotonin transporter (SERT) inhibition. The Wyeth discovery group used unsubstituted 3-aminochroman (compound 4) as their explicit lead scaffold, generating pyridyl-fused derivatives (5–8) and structural isomers (9–12) with systematic dual affinity profiles [1]. The Hatzenbuhler et al. (2006, 2008) J. Med. Chem. series provides detailed SAR around this core, with Ki values for 3-aminochroman derivatives ranging from 4.4 to 18.6 nM at 5-HT1A [2]. Procurement of the hydrochloride salt enables direct use in N-alkylation and reductive amination workflows without pre-activation steps [3].

Enantioselective Synthesis of Chiral 3-Aminochroman Pharmacophores

The saturated chroman-4-one core of 3-Aminochroman-4-one hydrochloride is the required substrate class for catalytic asymmetric hydrogenation (Ru-Synphos, ee up to 96%) and enzymatic reductive amination (ω-transaminase, ee >99%) that produce enantiopure 3-aminochroman derivatives [1][2]. These chiral amines are direct precursors to clinical candidates including Robalzotan (5-HT1A antagonist), Alnespirone (5-HT1A agonist), and Etamicastat (dopamine β-hydroxylase inhibitor), each requiring a specific enantiomer of the 3-aminochroman scaffold [2][3]. The hydrochloride salt form is compatible with both chemical and enzymatic reaction conditions after neutralization [2].

Regioisomeric Selectivity Studies: 3-Amino vs. 6-Amino Chromanone SAR

For research groups investigating the positional dependence of biological activity on the chroman-4-one scaffold, 3-Aminochroman-4-one hydrochloride (CAS 14105-88-5) and 6-Aminochroman-4-one (CAS 103441-69-6) form a purity-matched regioisomeric pair at 95% minimum specification from overlapping supplier networks [1][2]. The 3-amino isomer engages serotonin receptors (5-HT1A Ki = 4.4–18.6 nM; 5-HT7 nanomolar range), while the 6-amino isomer is associated with dopamine-related and antioxidant pathways, enabling clean phenotypic screening differentiation between the two substitution patterns on an otherwise identical core scaffold [3][4].

Gastric Antisecretory Pharmacology: Historical Starting Point for GI-Focused Chromane Programs

The original 1969 report by Huckle et al. established 3-Aminochroman-4-one hydrochloride as an active gastric secretory inhibitor in the histamine-stimulated canine fistula model (relative potency 0.13–0.48), with a steep SAR that distinguished this unsubstituted 3-amino compound from its close analogs [1]. This finding subsequently informed Eli Lilly's patent estate around 5-substituted-3-aminochromanes as 5-HT1A-mediated gastric acid secretion inhibitors, creating a direct line of intellectual property ancestry [2]. Research programs exploring the intersection of serotonergic pharmacology and gastrointestinal indications can use this compound as a structurally defined, commercially available reference standard with documented in vivo activity [1][2].

Quote Request

Request a Quote for 3-Aminochroman-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.